molecular formula C14H17F3N2O2 B1398601 Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1089330-56-2

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1398601
CAS No.: 1089330-56-2
M. Wt: 302.29 g/mol
InChI Key: KATQWLUBZIPBMO-UHFFFAOYSA-N
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Description

Structural Components and Connectivity

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a novel heterocyclic compound featuring a piperidine ring substituted with a pyridine moiety and an ester group. Its molecular architecture comprises:

  • Piperidine core : A six-membered saturated nitrogen-containing ring with substituents at the 1- and 4-positions.
  • Pyridine substituent : A 6-(trifluoromethyl)pyridin-2-yl group attached to the piperidine’s nitrogen.
  • Ethyl ester : An ethoxycarbonyl group at the piperidine’s 4-position, forming a carbamate-like ester linkage.

The correct IUPAC name reflects this connectivity: This compound.

Molecular Formula and Properties

Property Value Source
Molecular Formula C₁₄H₁₇F₃N₂O₂
Molecular Weight 302.29 g/mol
SMILES CCOC(=O)C1CCN(CC1)C1=C(C=CN1)C(F)(F)F

The compound’s molecular weight aligns with analogous esters, such as ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (CAS 420844-59-3).

Properties

IUPAC Name

ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-6-8-19(9-7-10)12-5-3-4-11(18-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATQWLUBZIPBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may activate or inhibit certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or receptors, altering their conformation and activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell.

Biological Activity

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇F₃N₂O₂, with a molecular weight of approximately 300.29 g/mol. The presence of the trifluoromethyl group is significant for enhancing biological activity and solubility.

PropertyValue
Molecular FormulaC₁₄H₁₇F₃N₂O₂
Molecular Weight300.29 g/mol
CAS Number1089330-56-2
SolubilityModerate in aqueous solutions

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the trifluoromethyl group can be achieved through various halogenation methods, followed by coupling reactions to form the piperidine core.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown submicromolar inhibition against bacterial enzymes crucial for cell viability, such as Sfp-PPTase . This suggests that the compound may possess potential as a novel antibacterial agent.

Anticancer Activity

In studies involving analogs of this compound, it has been observed that certain derivatives exhibit potent anticancer properties by inducing cell death through mechanisms such as methuosis and disrupting microtubule polymerization . The cytotoxic effects were noted at concentrations as low as 0.1 μM, indicating strong potential for therapeutic use in oncology.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Enzymatic Activity : Compounds with structural similarities have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cellular Pathway Modulation : Studies suggest that these compounds can modulate pathways related to apoptosis and cellular stress responses, enhancing their anticancer efficacy .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values in the low micromolar range .

Anticancer Activity Assessment

In a separate investigation, ethyl esters of piperidine derivatives were tested against glioblastoma cells. The results showed that certain modifications at the indolyl position significantly altered biological profiles, enhancing cytotoxicity and indicating a promising avenue for further research in cancer therapeutics .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of piperidine, including ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, exhibit potential as therapeutic agents for neurological disorders. The compound may act as an antagonist for specific receptors involved in neuroprotection and neuroinflammation. For instance, studies have shown that similar compounds can inhibit the activity of certain G protein-coupled receptors (GPCRs), which are crucial in modulating neurotransmitter release and neuronal signaling pathways .

Anticancer Activity

The compound's structure suggests potential applications in oncology. Piperidine derivatives have been explored for their ability to inhibit autotaxin, an enzyme implicated in cancer progression. This compound may possess similar inhibitory effects, thereby contributing to anticancer therapies .

Anti-inflammatory Properties

The unique combination of trifluoromethyl and piperidine functionalities can enhance anti-inflammatory properties. Compounds with similar structures have demonstrated efficacy in reducing inflammation through modulation of inflammatory pathways .

Herbicides

Trifluoromethylpyridine derivatives have been successfully utilized as active ingredients in herbicides due to their effectiveness against a broad spectrum of weeds. This compound could potentially serve as a lead compound for developing new herbicides with improved selectivity and efficacy .

Insecticides

The incorporation of trifluoromethyl groups has been associated with enhanced insecticidal activity. Research on similar compounds indicates that they can disrupt insect nervous systems, leading to effective pest control strategies .

Case Study 1: Synthesis and Evaluation of Trifluoromethylpyridines

A study evaluated the synthesis of various trifluoromethylpyridines, including derivatives similar to this compound. The synthesized compounds were assessed for their biological activities, revealing promising results in both herbicidal and pharmaceutical applications .

Case Study 2: Development of Autotaxin Inhibitors

Research focused on developing piperidine-based autotaxin inhibitors demonstrated that modifications at the pyridine ring significantly influenced biological activity. This compound was among the candidates showing potential as a therapeutic agent against cancer by inhibiting tumor-promoting pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations in the pyridine and piperidine rings. Below is a comparative analysis with key examples:

Substituent Variations in the Pyridine Ring

  • Ethyl 6-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-5-cyano-2-[(2-oxopyrrolidin-1-yl)methyl]nicotinate (Example from ): Pyridine Modifications: Incorporates a 5-cyano group and a 2-[(2-oxopyrrolidin-1-yl)methyl] substituent. The 2-oxopyrrolidinylmethyl group adds steric bulk, which may reduce membrane permeability compared to the CF₃ group in the target compound . Synthetic Utility: The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperidine nitrogen, enabling selective functionalization .
  • Ethyl 2-[6-(5-Methyl-2-Phenylmethoxyphenyl)Pyridin-2-Yl]-3-(Trifluoromethyl)Imidazole-4-Carboxylate (CAS 1398414-88-4, ):

    • Pyridine Modifications : The pyridine is fused with a phenylmethoxyphenyl group, creating a biphenyl system.
    • Impact : The extended aromatic system enhances π-π stacking interactions but may reduce solubility. The trifluoromethyl group on the imidazole ring mirrors the target compound’s CF₃, suggesting shared stability benefits .

Modifications in the Piperidine Ring

  • Ethyl 1-[6-[2-[(2-Acetyl-1,2,3,4-Tetrahydro-6-Isoquinolinyl)Methoxy]-5-Methylphenyl]-2-Pyridinyl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 1398414-92-0, ): Piperidine Replacement: The piperidine is replaced with a tetrahydroisoquinoline moiety linked via an acetylated methoxy group. However, the acetyl group may increase metabolic susceptibility compared to the ethyl carboxylate in the target compound .

Functional Group Comparisons

Compound Key Substituents Molecular Features
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate (Target) CF₃ (pyridine), ethyl carboxylate (piperidine) Balanced lipophilicity; moderate steric bulk
Ethyl 6-[4-(Boc)piperidin-1-yl]-5-cyano-2-[(2-oxopyrrolidinyl)methyl]nicotinate Cyano, Boc-protected piperidine, 2-oxopyrrolidinylmethyl High polarity; steric hindrance
CAS 1398414-88-4 Biphenyl-pyridine, CF₃-imidazole Enhanced aromaticity; lower solubility
CAS 1398414-92-0 Tetrahydroisoquinoline, acetyl-methoxy Rigid scaffold; metabolic liability

Research Findings and Implications

  • Trifluoromethyl Group: The CF₃ group in the target compound improves resistance to oxidative metabolism compared to cyano or acetylated analogs, as seen in stability studies of related trifluoromethylpyridines .
  • Ethyl Carboxylate vs. tert-Butoxycarbonyl : The ethyl carboxylate offers a balance of solubility and synthetic flexibility, whereas Boc-protected derivatives require additional deprotection steps .
  • Piperidine vs. Tetrahydroisoquinoline: Piperidine-based compounds exhibit greater conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid tetrahydroisoquinoline analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, piperidine derivatives are often synthesized via Biginelli-type reactions or nucleophilic substitution between pyridine and piperidine precursors. Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency for pyridine-piperidine linkages.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid decomposition.
  • Solvent systems : Polar aprotic solvents like DMF or acetonitrile increase solubility of intermediates.
    Evidence from analogous trifluoromethylpyridine syntheses shows yields ranging from 19% to 67% depending on methodology (e.g., Method C vs. D in ). Adjusting stoichiometry of trifluoromethyl-containing reagents can further improve yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm; trifluoromethyl groups as singlets at δ -60 to -70 ppm in 19^{19}F NMR).
  • IR spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values).
    These methods are critical for detecting impurities or regioisomers, as demonstrated in studies of structurally similar trifluoromethylpyridines .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

Purity assessment requires orthogonal methods:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities; ≥95% purity is typical for research-grade material.
  • Elemental analysis : Validates C, H, N, and F content against theoretical values.
  • Melting point determination : Sharp melting ranges (e.g., 120–122°C) indicate homogeneity.
    Calibration with certified reference materials (CRMs) ensures accuracy. For trifluoromethylated compounds, residual solvents (e.g., DMSO) should also be quantified via GC-MS .

Advanced Research Questions

Q. How does the introduction of the trifluoromethyl group influence the compound’s pharmacokinetic properties?

The trifluoromethyl group enhances metabolic stability and lipophilicity, which can:

  • Increase membrane permeability : Measured via Caco-2 cell assays or PAMPA.
  • Prolong half-life : In vivo studies in rodents show trifluoromethyl groups reduce cytochrome P450-mediated oxidation.
  • Modulate target binding : The electron-withdrawing effect stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
    Contrasting data may arise from species-specific metabolism; human hepatocyte models are recommended for translational studies .

Q. What strategies can mitigate contradictions in biological activity data observed in different in vitro models?

Discrepancies often stem from assay conditions:

  • Cell line variability : Use isogenic cell lines or primary cells to minimize genetic drift.
  • Solvent effects : DMSO concentrations >0.1% may artifactually modulate activity; use low-volume dispensing.
  • Endpoint normalization : Calibrate assays to ATP levels or protein content (e.g., via CellTiter-Glo®^\circledR).
    For trifluoromethylpyridines, confirm target engagement via thermal shift assays or SPR to resolve false positives .

Q. What are the key considerations in designing in vivo studies to evaluate the compound’s acute toxicity?

Critical parameters include:

  • Dose escalation : Start at 10 mg/kg (rodents) with increments based on body weight and clinical signs.
  • Endpoint selection : Monitor organ weights (liver, kidneys), serum biomarkers (ALT, creatinine), and histopathology.
  • Species selection : CD-1 mice and Sprague-Dawley rats are standard models; include both sexes for toxicity profiling.
    Acute toxicity studies of related compounds show LD50_{50} values >500 mg/kg, but neurobehavioral effects (e.g., tremors) may occur at lower doses .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to:

  • Identify binding poses : The piperidine ring’s conformation affects hydrogen bonding with active sites.
  • Calculate binding energies : MM-PBSA/GBSA methods quantify contributions from hydrophobic (trifluoromethyl) and polar (carboxylate) groups.
    Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

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